molecular formula C6H6F3N3 B12963923 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B12963923
M. Wt: 177.13 g/mol
InChI Key: WEXXAAOPLCUROY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,1-c][1,2,4]triazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can be achieved through several methods. One common approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions . Another method includes the use of triethylamine-promoted intermolecular [3 + 2] cycloaddition pathways .

Industrial Production Methods: Industrial production of this compound typically involves scalable multi-component reactions that offer high efficiency and broad substrate scope. These methods are designed to provide moderate to good yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles and pyrimidine derivatives .

Scientific Research Applications

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to the presence of the trifluoromethyl group, which enhances its physicochemical and pharmacological properties. This group significantly improves the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-11-10-4-2-1-3-12(4)5/h1-3H2

InChI Key

WEXXAAOPLCUROY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)C(F)(F)F

Origin of Product

United States

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